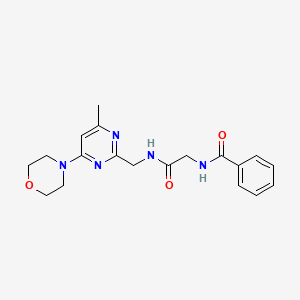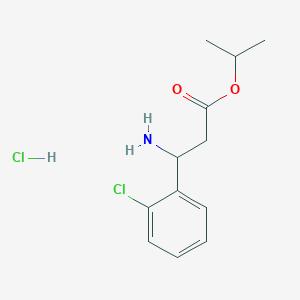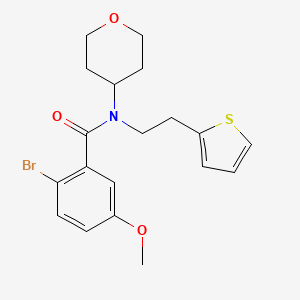
N-(2-(((4-methyl-6-morpholinopyrimidin-2-yl)methyl)amino)-2-oxoethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Research in the domain of pyrimidine derivatives, including those with morpholine moieties, focuses on their synthesis, structure, and potential bioactivity. These compounds are of interest due to their diverse chemical properties and biological activities.
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves condensation reactions, cyclization, and substitution reactions. For instance, a method for synthesizing 4-amino-substituted 7-benzyl-2-morpholin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidines through condensation and subsequent reactions has been developed, showcasing typical synthetic pathways for related compounds (Kuznetsov, Nam, & Chapyshev, 2007).
Molecular Structure Analysis
Molecular structure analysis of similar compounds involves NMR and X-ray crystallography, providing insight into the configuration and conformation of the molecules. For example, the structure of 4,7,7-trimethyl-2-morpholino-7,8-dihydro-5H-benzo[b]pyrimido[5,4-e][1,4]thiazin-9(6H)-one was elucidated using NMR data, demonstrating the compound's existence primarily in the enamino ketone form (Karimian et al., 2017).
Applications De Recherche Scientifique
Chemistry and Pharmacology of Non-Fentanil Novel Synthetic Opioids The detailed review by Sharma et al. (2018) on the chemistry and pharmacology of non-fentanil novel synthetic opioid receptor agonists, including N-substituted benzamides, provides insight into the emergence of these substances as drugs of abuse. The study emphasizes the need for international early warning systems to track emerging psychoactive substances and recommends pre-emptive research to ensure new substances are detected early in toxicological samples. The impact of stereochemistry on potency is highlighted, suggesting the importance of detection methods that consider the configuration of chiral compounds (Sharma et al., 2018).
Metoclopramide's Pharmacological Properties Metoclopramide, a 4-amino-5-chlorO’2-methoxy-N-(2-diethyl-aminoethyl) benzamide, is used in various gastrointestinal disorders and assists in procedures such as radiological identification of small intestine lesions and facilitation of emergency endoscopy. Its effects on the gastrointestinal tract's motility, accelerated gastric emptying, and anti-emetic properties are well-documented. The review by Pinder et al. (2012) elaborates on its clinical use, underlying mechanisms, and side effects, contributing to the understanding of similar compounds' potential medical applications (Pinder et al., 2012).
Imidazole Derivatives and Antitumor Activity The review by Iradyan et al. (2009) on imidazole derivatives, including benzimidazoles and their antitumor activity, presents data on compounds that have progressed through preclinical testing. The structural diversity of these compounds underscores their significance in the search for new antitumor drugs and the synthesis of compounds with varied biological properties. This review is crucial for understanding the role of benzamide derivatives and related compounds in developing novel cancer therapies (Iradyan et al., 2009).
Cisapride and Gastrointestinal Motility Disorders Cisapride, a substituted piperidinyl benzamide, is an orally administered prokinetic agent facilitating or restoring motility throughout the gastrointestinal tract. The review by McCallum et al. (1988) discusses its mechanism of action, devoid of central depressant or antidopaminergic effects, indicating its specificity and tolerability. This provides a comparative perspective on similar compounds' potential applications in treating gastrointestinal disorders (McCallum et al., 1988).
Propriétés
IUPAC Name |
N-[2-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)methylamino]-2-oxoethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O3/c1-14-11-17(24-7-9-27-10-8-24)23-16(22-14)12-20-18(25)13-21-19(26)15-5-3-2-4-6-15/h2-6,11H,7-10,12-13H2,1H3,(H,20,25)(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGPMNBOUVDBETC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNC(=O)CNC(=O)C2=CC=CC=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(((4-methyl-6-morpholinopyrimidin-2-yl)methyl)amino)-2-oxoethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-2-(trifluoromethyl)benzamide](/img/structure/B2497646.png)
![3-[(2-fluorophenyl)methyl]-1,6,7-trimethyl-8-(1-phenylethyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2497647.png)




![8-(2-Chloro-6-fluorophenyl)-1-methyl-5-(2-methylpropyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2497655.png)
![2-(Benzylsulfanyl)-4-(2-naphthyloxy)[1]benzothieno[3,2-d]pyrimidine](/img/structure/B2497656.png)
![3-[3-(3-bromophenyl)-4-[(Z)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]pyrazol-1-yl]propanoic acid](/img/structure/B2497658.png)
![(2S)-2-[(1R,2S)-3-[(1R)-1-Carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-1-(3,4-dihydroxyphenyl)-7,8-dihydroxy-1,2-dihydronaphthalene-2-carbonyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid](/img/structure/B2497659.png)


